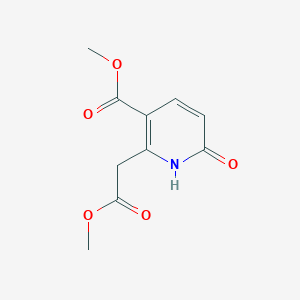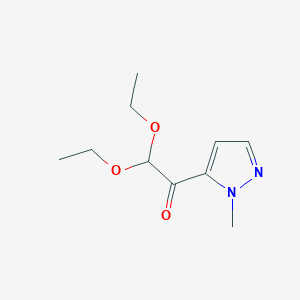
2,4-Diaminopteridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diaminopteridine-6-carboxylic acid is a chemical compound with the molecular formula C7H6N6O2. It is a derivative of pteridine, a bicyclic heterocycle that is structurally related to folic acid and biopterin.
作用机制
2,4-Diaminopteridine-6-carboxylic acid: primarily targets dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the folate cycle, which is crucial for nucleotide synthesis and cell growth. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.
Action Environment
- The compound’s efficacy may vary with pH changes in different tissues. Light exposure, temperature, and oxidative stress can affect stability.
生化分析
Biochemical Properties
2,4-Diaminopteridine-6-carboxylic acid plays a pivotal role in biochemical reactions, particularly in the synthesis of pterins and folates. It interacts with enzymes such as dihydrofolate reductase and pteridine reductase, which are essential for the reduction of dihydrofolate to tetrahydrofolate. This interaction is crucial for the synthesis of nucleotides and amino acids. Additionally, this compound can act as a substrate for various nucleophilic displacement reactions, leading to the formation of substituted pteridines .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of monooxygenases, which hydroxylate amino acids such as phenylalanine, tyrosine, and tryptophan. These hydroxylation reactions are critical for neurotransmitter synthesis and other metabolic pathways. The compound’s impact on gene expression and cellular metabolism is linked to its role in folate metabolism and nucleotide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as an inhibitor of dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts nucleotide synthesis and affects cell proliferation. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pteridines with distinct biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be hygroscopic, which can affect its stability and lead to degradation over time. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell proliferation and metabolism observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can enhance metabolic processes and support normal cellular function. At higher doses, it may exhibit toxic effects, including disruption of nucleotide synthesis and inhibition of cell proliferation. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of pterins and folates. It interacts with enzymes such as dihydrofolate reductase and pteridine reductase, which are crucial for the reduction of dihydrofolate to tetrahydrofolate. This reduction is essential for nucleotide and amino acid synthesis, highlighting the compound’s role in maintaining cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biochemical activity. The compound’s distribution is critical for its role in metabolic processes and its impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular metabolism and its impact on various biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Diaminopteridine-6-carboxylic acid can be synthesized through nucleophilic displacement reactions. One common method involves the reaction of 6-bromomethyl-2,4-diaminopteridine with various nucleophiles, such as oxygen, nitrogen, and sulfur nucleophiles . The reaction conditions typically involve the use of acid or base hydrolysis to convert the intermediate compounds into the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
2,4-Diaminopteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while nucleophilic substitution reactions can produce a range of substituted pteridines .
科学研究应用
2,4-Diaminopteridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: It plays a role in the study of enzyme cofactors and metabolic pathways.
相似化合物的比较
Similar Compounds
Folic Acid: A related compound that also contains a pteridine ring and is essential for DNA synthesis and repair.
Biopterin: Another pteridine derivative that serves as a cofactor for hydroxylation reactions in the body.
Uniqueness
2,4-Diaminopteridine-6-carboxylic acid is unique due to its specific structure and functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to undergo nucleophilic substitution reactions makes it a versatile compound for synthetic chemistry .
属性
IUPAC Name |
2,4-diaminopteridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVOUUFGXQVMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 2,4-Diaminopteridine-6-carboxylic acid in pharmaceutical analysis?
A: this compound plays a crucial role in the analysis of the chemotherapy drug methotrexate (MTX). It serves as a key degradation product and a detectable analyte in various analytical methods. [, , ] For instance, MTX can be oxidized to this compound, a highly fluorescent compound, allowing for sensitive detection in biological samples like human urine and plasma. [, , ] This conversion is particularly useful for high-pressure liquid chromatography (HPLC) analysis with fluorescence detection, enabling the quantification of MTX at low concentrations. []
Q2: Can you elaborate on the analytical methods employed for determining this compound and its relevance to Methotrexate analysis?
A2: Several analytical techniques utilize the unique properties of this compound for analysis, particularly in the context of Methotrexate:
- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection, HPLC is widely used to quantify Methotrexate in biological samples. The method relies on oxidizing Methotrexate to the highly fluorescent this compound, which is then separated and detected. []
- Flow-Injection Electrochemical Oxidation Fluorimetry: This technique exploits the electrochemical oxidation of Methotrexate to this compound. The resulting fluorescence intensity is directly proportional to the Methotrexate concentration, enabling sensitive detection in samples like human urine. []
- Densitometry: Thin-layer chromatography (TLC) coupled with densitometric detection allows for identifying and quantifying this compound as an impurity in Methotrexate preparations. This method offers a direct and repeatable approach for quality control purposes. []
Q3: How is this compound synthesized, and are there alternative methods?
A: this compound can be efficiently synthesized by oxidizing its corresponding 6-(2-furyl)-substituted pteridine precursor using potassium permanganate. [] This method offers a more practical alternative to traditional approaches. While other oxidizing agents have been explored, potassium permanganate remains a preferred choice for this specific synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)



![2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2639280.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)
![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)
![6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2639286.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)




